N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring and a pyridazine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through nucleophilic substitution reactions.
Formation of the Pyridazine Moiety: The pyridazine ring is formed by the condensation of hydrazine derivatives with diketones.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and pyridazine moieties under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly in disrupting DNA replication in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The thiadiazole ring can mimic nucleic bases, allowing it to interfere with DNA replication and transcription processes. This disruption can inhibit the growth of bacterial and cancer cells. The pyridazine moiety may also contribute to the compound’s biological activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a thiadiazole ring and a pyridazine moiety. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.
Properties
Molecular Formula |
C16H15N5O2S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S2/c1-3-24-16-19-18-15(25-16)17-14(23)13-12(22)8-9-21(20-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,17,18,23) |
InChI Key |
UWDXAQICVUENQF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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